2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-6(10-8(11)5-9)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCUYEBCUHAHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 1-(thiophen-2-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: Employed in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The thiophene ring plays a crucial role in binding to the active site of the target molecule, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Key Findings
Impact of Aromatic Substituents
- Thiophene vs. In contrast, pyrazole (e.g., Fipronil intermediate) and benzothiazole derivatives exhibit stronger hydrogen-bonding capabilities, influencing crystal packing (e.g., infinite chains via N–H···O bonds in pyrazole analogs ). Benzothiazole-containing derivatives (e.g., P1) show pronounced anticancer activity due to interactions with DNA or enzyme targets like acetylcholinesterase .
Steric and Electronic Effects
- Chlorine Positioning : Para-chlorine in pyrazole derivatives (e.g., Fipronil intermediates) increases electron-withdrawing effects, stabilizing intermediates during insecticide synthesis .
Biological Activity
2-Chloro-N-[1-(thiophen-2-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
- Molecular Formula : C₈H₁₀ClNOS
- SMILES Notation : CC(C1=CC=CS1)NC(=O)CCl
- InChI Key : VRCUYEBCUHAHLH-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring enhances the pharmacological profile, allowing for interactions with various enzymes and receptors involved in inflammatory processes and microbial resistance. The compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 µg/mL | Effective against biofilm formation |
| Escherichia coli | 0.25 µg/mL | Broad-spectrum activity |
| Pseudomonas aeruginosa | 0.30 µg/mL | Potential for resistant strains |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit COX-2 activity, which is associated with the production of pro-inflammatory prostaglandins.
| Compound | IC₅₀ (µmol) | Comparison |
|---|---|---|
| This compound | 0.04 ± 0.01 | Comparable to celecoxib |
| Indomethacin | 9.17 | Standard anti-inflammatory agent |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various derivatives of acetamides, including this compound, revealing promising antimicrobial activities against common pathogens. The results indicated that modifications to the thiophene ring could enhance efficacy and selectivity against specific bacterial strains .
- In Vivo Anti-inflammatory Studies : In a rat model, the compound showed significant reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent . The study highlighted that the compound's mechanism involves suppression of COX-2 and inducible nitric oxide synthase (iNOS) expression.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of electron-donating groups on the thiophene ring enhances biological activity, particularly in terms of COX inhibition . This insight is crucial for the design of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide, and how are intermediates characterized?
- Methodology :
-
Route 1 : C-amidoalkylation of aromatics using chloroacetamide derivatives and substituted thiophene precursors. Key intermediates include trichloroethyl groups and thiophene-based substrates (e.g., 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide) .
-
Route 2 : Multi-step synthesis involving condensation reactions (e.g., coupling thiophene-ethylamine with chloroacetyl chloride under inert conditions). Purity is verified via column chromatography and recrystallization .
-
Characterization : IR (C=O stretch at ~1650–1700 cm⁻¹, NH at ~3300 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 6.8–7.5 ppm, CH₂Cl at δ 4.0–4.2 ppm), and mass spectrometry .
Table 1: Key Spectroscopic Data
Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) C=O (amide) 1675 - 168–170 CH₂Cl - 4.1 (s, 2H) 42–45 Thiophene C-H - 6.9–7.4 (m, 3H) 125–135
Q. How is the compound purified, and what analytical methods ensure purity?
- Purification : Liquid-liquid extraction (dichloromethane/water), followed by silica gel chromatography (hexane/ethyl acetate gradient).
- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm); ≥95% purity required for biological assays .
Advanced Research Questions
Q. How can crystallographic studies resolve structural ambiguities in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (solvent: DCM/hexane). Data collected at 100 K using Mo-Kα radiation.
- Refinement : SHELXL-2018 for structure solution; hydrogen bonding networks (e.g., N–H···O=C interactions) and torsional angles analyzed to confirm stereochemistry .
- Challenges : Polymorphism in thiophene derivatives may require multiple crystal forms for validation.
Q. What strategies address contradictions in reaction yields during scale-up?
- Root Cause Analysis :
- Byproduct Formation : Detect via LC-MS (e.g., dimerization or hydrolysis products).
- Kinetic Control : Optimize temperature (0–5°C for exothermic steps) and use continuous flow reactors to enhance reproducibility .
- Mitigation : Design of Experiments (DoE) to assess factors like solvent polarity, catalyst loading, and reaction time .
Q. How does structural modification of the thiophene moiety affect bioactivity?
- Case Study :
-
Replace thiophene with 5-fluoropyrimidine (see 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide) to enhance metabolic stability.
-
SAR Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., GPX4 inhibition by ML162 derivatives) .
Table 2: Bioactivity of Structural Analogs
Analog Target Protein IC₅₀ (nM) Reference ML162 (Parent Compound) GPX4 120 5-Fluoropyrimidine Derivative GPX4 85 Hydroxy-Substituted Analog GPX4 >500
Methodological Guidance
Q. What computational tools predict reactivity in chloroacetamide derivatives?
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) for the chloroacetamide group to predict nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
Q. How are chiral intermediates separated in asymmetric synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
